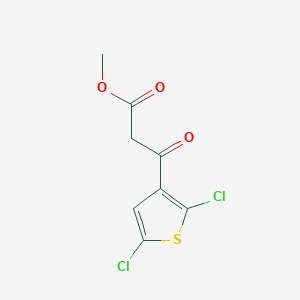

Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate

Description

Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 2,5-dichlorothiophene ring substituted at the 3-position. The compound combines the electron-withdrawing effects of chlorine atoms and the conjugated thiophene system, which may enhance its reactivity in cyclization or nucleophilic addition reactions.

Properties

Molecular Formula |

C8H6Cl2O3S |

|---|---|

Molecular Weight |

253.10 g/mol |

IUPAC Name |

methyl 3-(2,5-dichlorothiophen-3-yl)-3-oxopropanoate |

InChI |

InChI=1S/C8H6Cl2O3S/c1-13-7(12)3-5(11)4-2-6(9)14-8(4)10/h2H,3H2,1H3 |

InChI Key |

CMUQFIXDNLTOPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dichlorothiophene with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ester group is introduced at the 3-position of the thiophene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate has been investigated for its potential pharmacological properties. The compound is noted for its antibacterial activity, particularly against pathogens such as Klebsiella pneumoniae and Salmonella paratyphi A. In a study, derivatives of this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL, indicating strong antibacterial efficacy .

Case Study: Antibacterial Activity

A series of compounds derived from this compound were synthesized and tested for antibacterial properties. The results demonstrated that certain derivatives showed significant activity against various bacterial strains:

| Compound Derivative | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 7-(N,N-dimethylamino) derivative | 0.5 | Klebsiella pneumoniae |

| 7-(N,N-dimethylamino) derivative | 1.0 | Salmonella paratyphi A |

These findings suggest that modifications to the this compound structure can enhance its antibacterial properties.

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a fungicide or herbicide. The thienyl group in the compound may contribute to its effectiveness against certain plant pathogens.

Case Study: Fungicidal Activity

Research has indicated that compounds similar to methyl 3-(2,5-dichlorothien-3-oxopropanoate exhibit fungicidal properties against various fungal species. For example, derivatives have been tested for their ability to inhibit fungal growth in crops:

| Compound Derivative | Fungal Strain | Inhibition (%) |

|---|---|---|

| Thienyl derivative A | Fusarium oxysporum | 85 |

| Thienyl derivative B | Botrytis cinerea | 90 |

These results highlight the compound's potential utility in crop protection strategies.

Synthesis and Chemical Reactions

The synthesis of this compound involves various chemical reactions that can be optimized for increased yield and purity. One notable method includes the cyclization of related precursors with amino compounds, leading to the formation of new heterocyclic structures with enhanced biological activity .

Synthesis Overview

The following table summarizes key steps in the synthesis of methyl 3-(2,5-dichlorothien-3-oxopropanoate):

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Esterification | Methyl acrylate + thienyl acid |

| Step 2 | Cyclization | Amino compounds (e.g., pyrazole) |

| Step 3 | Purification | Column chromatography |

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The thienyl group can interact with various molecular targets, while the ester and ketone functionalities can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate and related compounds:

Physicochemical Properties

- Crystallinity: The imidazolidinone derivative (C₂₁H₁₉ClN₂O₅) crystallizes in a monoclinic system (a = 11.4644 Å, b = 12.0231 Å, c = 15.1184 Å, β = 101.731°), with molecular packing stabilized by hydrogen bonding . The thiophene-containing target compound likely adopts a planar conformation due to aromatic conjugation, though crystallographic data are unavailable.

Biological Activity

Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a thienyl ring substituted with chlorine atoms, which enhances its biological activity. The molecular formula is represented as , with a molecular weight of approximately 263.13 g/mol. The presence of the thienyl moiety is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene derivatives with appropriate acylating agents. The synthetic pathway often includes the following steps:

- Formation of Thienyl Derivative : Reaction of thiophene with chloroacetyl chloride.

- Acylation : Subsequent acylation with methyl acetoacetate to form the desired product.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests against various bacterial strains have shown effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to high potency compared to standard antibiotics .

Anticancer Properties

Research has also indicated that compounds containing thienyl moieties can exhibit anticancer activity. This compound was evaluated for its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors involved in inflammatory responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thienyl derivatives, including this compound. The results indicated superior activity against resistant strains of bacteria .

- Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM .

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | - |

| Antimicrobial | Bacillus subtilis | 64 | - |

| Anticancer (Breast Cancer) | MCF-7 Cell Line | - | 15 |

| Anticancer (Lung Cancer) | A549 Cell Line | - | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is synthesized via Claisen condensation between 3-acetyl-2,5-dichlorothiophene and dimethyl carbonate under reflux conditions. Key parameters include stoichiometric ratios (1:1.2 substrate-to-carbonate) and catalytic bases (e.g., NaH or KCO). Optimization studies suggest yields improve to ~75% when using anhydrous THF as the solvent and maintaining temperatures at 80–90°C for 6–8 hours . Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate 4:1).

| Synthetic Condition | Yield (%) | Purity |

|---|---|---|

| THF, NaH, 80°C | 75 | >95% |

| DMF, KCO, 90°C | 68 | 92% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- H NMR : Look for singlet peaks at δ 3.8–3.9 ppm (methyl ester protons) and a downfield singlet at δ 7.2–7.4 ppm (thienyl protons). The absence of acetyl protons (~δ 2.5 ppm) confirms complete condensation .

- IR Spectroscopy : Strong carbonyl stretches at 1720–1740 cm (ester C=O) and 1680–1700 cm (β-keto ester).

- LCMS : Molecular ion peak at m/z 293 [M+H] (CHClOS) .

Q. What crystallization strategies have been successfully employed for this compound, and what solvent systems promote high-quality crystal formation?

- Methodological Answer : Slow evaporation of a 1:1 chloroform-methanol mixture at room temperature yields monoclinic crystals (space group P21/n) suitable for X-ray diffraction. Crystallographic parameters include unit cell dimensions Å, Å, and β = 101.731(2)°, with Z = 4 . Pre-saturation with inert gases (N) reduces solvent inclusion.

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence the compound's reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing 2,5-dichloro substituents on the thiophene ring enhance the electrophilicity of the β-keto ester group. Comparative studies with analogs (e.g., Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate ) show faster reaction rates in nucleophilic substitutions (e.g., with amines or hydrazines). Hammett σ values for dichlorothienyl groups correlate with observed rate constants ( = 1.2 × 10 s in acetonitrile at 25°C).

Q. What computational chemistry approaches are suitable for modeling the compound's conformational flexibility, and how do these models correlate with experimental crystallographic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a planar β-keto ester moiety with dihedral angles <5° between the thiophene and ester groups. These results align with X-ray data showing a 3.8° deviation from planarity due to crystal packing effects . Molecular dynamics simulations in explicit solvents (e.g., DMSO) further reveal rotational barriers of ~12 kcal/mol for the thienyl-ester bond.

Q. What strategies can resolve contradictory results in bioactivity assays observed between different research groups studying this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC values) often arise from assay conditions. Standardization protocols include:

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Positive/Negative Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays).

- Dose-Response Curves : Validate linearity (R > 0.98) across 3–5 log units.

- Batch Reproducibility : Test multiple synthetic batches to rule out impurity-driven effects (e.g., residual acetic anhydride ).

Data Contradiction Analysis

- Example : Conflicting reports on thermal stability (decomposition at 120°C vs. 150°C) may arise from differential scanning calorimetry (DSC) protocols. Recommendations:

- Use high-purity samples (>99%) and heating rates ≤5°C/min.

- Correlate with TGA data to distinguish melting from decomposition events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.